molecular formula C25H26FN3OS3 B11031346 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B11031346
M. Wt: 499.7 g/mol
InChI Key: GGAOKHVGFAKLTO-UHFFFAOYSA-N
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Description

2-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-(4,4,8-TRIMETHYL-1-THIOXO-1,4-DIHYDRO-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-1-ETHANONE is a complex organic compound that features a combination of fluorophenyl, piperazine, and dithionoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl piperazine intermediate. This is followed by the introduction of the dithionoquinoline moiety through a series of condensation and cyclization reactions. The final step involves the formation of the ethanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests that it may have activity against certain biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, inhibiting their activity or altering their function. The fluorophenyl group may enhance its binding affinity to certain targets, while the piperazine and dithionoquinoline moieties could contribute to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-CHLOROPHENYL)PIPERAZINO]-1-(4,4,8-TRIMETHYL-1-THIOXO-1,4-DIHYDRO-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-1-ETHANONE
  • 2-[4-(2-BROMOPHENYL)PIPERAZINO]-1-(4,4,8-TRIMETHYL-1-THIOXO-1,4-DIHYDRO-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-1-ETHANONE

Uniqueness

The presence of the fluorophenyl group in 2-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-(4,4,8-TRIMETHYL-1-THIOXO-1,4-DIHYDRO-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-1-ETHANONE makes it unique compared to its chloro- and bromo- analogs. Fluorine atoms can significantly influence the electronic properties of the molecule, potentially enhancing its biological activity and stability.

Properties

Molecular Formula

C25H26FN3OS3

Molecular Weight

499.7 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C25H26FN3OS3/c1-16-8-9-19-17(14-16)22-23(32-33-24(22)31)25(2,3)29(19)21(30)15-27-10-12-28(13-11-27)20-7-5-4-6-18(20)26/h4-9,14H,10-13,15H2,1-3H3

InChI Key

GGAOKHVGFAKLTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CN4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

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